4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
“4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .
Molecular Structure Analysis
The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Scientific Research Applications
Anticancer Agent Development
Oxadiazoles, including the compound , have been synthesized and evaluated for their potential as anticancer agents. The unique structure of oxadiazoles allows for the creation of compounds that can be screened for activity against various cancer cell lines. For instance, certain oxadiazoles have shown promising results in inhibiting the growth of MCF-7 and KB cell lines, which are models for breast and oral cancers, respectively . The compound’s ability to target cancer cells while being less toxic to normal cells makes it a valuable candidate for further drug development and optimization.
Antimicrobial Applications
The structural framework of oxadiazoles provides a basis for developing antimicrobial agents. Research has indicated that oxadiazoles exhibit a broad spectrum of antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where new and effective antimicrobial compounds are urgently needed .
Anti-inflammatory and Analgesic Research
The anti-inflammatory and analgesic properties of oxadiazoles make them suitable for research into new pain management and anti-inflammatory drugs. By modulating inflammatory pathways, these compounds could lead to the development of medications that alleviate pain and reduce inflammation in conditions such as arthritis and other chronic inflammatory diseases .
Antidiabetic Drug Discovery
Oxadiazoles have been identified as potential antidiabetic agents. Their ability to interact with biological targets that play a role in glucose metabolism could be harnessed to treat diabetes. The exploration of oxadiazoles in this field could lead to new therapeutic options for managing blood sugar levels in diabetic patients .
Antiviral Research
The antiviral activity of oxadiazoles is another area of interest. These compounds could be designed to interfere with viral replication or to inhibit enzymes that are critical for the life cycle of viruses. This application is particularly significant given the ongoing need for effective treatments against emerging viral infections .
Neuropharmacological Studies
Oxadiazoles, due to their heterocyclic nature, are also explored for their neuropharmacological effects. They can be studied for their potential use in treating neurological disorders, such as epilepsy, by acting as anticonvulsants or modulating neurotransmitter systems .
Enzyme Inhibition for Disease Treatment
The compound’s ability to act as an enzyme inhibitor makes it a candidate for the treatment of diseases where enzyme dysregulation is a factor. For example, it could be used to inhibit tyrosinase or cathepsin K, enzymes involved in melanin production and bone resorption, respectively .
Antioxidant Properties for Health Applications
Oxadiazoles, including the specific compound , have demonstrated antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in aging and various diseases. The antioxidant capacity of these compounds could be leveraged in developing supplements or treatments to protect cells from oxidative damage .
Mechanism of Action
- Specific targets include thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and thymidine phosphorylase .
- These interactions lead to changes in cellular processes, ultimately affecting cancer cell survival and growth .
- Inhibition of thymidylate synthase and B-cell lymphoma 2 (Bcl-2) contributes to its anticancer effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Future Directions
Oxadiazoles have established their potential for a wide range of applications and have been successfully utilized in various fields . They have shown favorable oxygen balance and positive heat of formations . The current focus is on molecules for drug designing, and oxadiazole is one of the promising scaffolds in medicinal chemistry . The future direction could involve designing new chemical entities with potential anti-infective activity .
properties
IUPAC Name |
2-ethyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-12-9(13-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDFANDLOSERCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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